molecular formula C13H12BrNOS B6536908 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzamide CAS No. 1058492-11-7

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B6536908
CAS No.: 1058492-11-7
M. Wt: 310.21 g/mol
InChI Key: QSASJCRMUGQQRW-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzamide is an organic compound that features a bromine atom, a benzamide group, and a thiophene ring

Safety and Hazards

As with any chemical compound, handling “2-bromo-N-[2-(thiophen-3-yl)ethyl]benzamide” would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the specific compound would provide the most accurate information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, for example, it could be further developed as a pharmaceutical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzamide typically involves the following steps:

    Thiophene Attachment: The thiophene ring is attached to the ethyl chain, which is then linked to the benzamide group.

Common reagents used in these reactions include bromine, thiophene, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and thiophene attachment processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: Researchers study its effects on cellular processes and its potential as a bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide: Similar structure but with the thiophene ring attached at a different position.

    2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide: Chlorine atom instead of bromine.

    N-[2-(thiophen-3-yl)ethyl]benzamide: Lacks the bromine atom.

Uniqueness

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzamide is unique due to the presence of both the bromine atom and the thiophene ring, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific interactions with molecular targets or unique electronic characteristics.

Properties

IUPAC Name

2-bromo-N-(2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSASJCRMUGQQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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